molecular formula C14H15Cl2N3O3 B2494535 N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-46-0

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No. B2494535
CAS RN: 868680-46-0
M. Wt: 344.19
InChI Key: YQZDJHFHBMLSBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar N-substituted acetamides involves standard organic synthesis methods, including alkylation reactions in suitable solvents and conditions to achieve the desired compound. For example, a study detailed the synthesis of related derivatives through the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, demonstrating the versatility of these methods in producing compounds with potentially varied biological activities (El Kayal et al., 2022).

Molecular Structure Analysis

Molecular structure determination of N-substituted acetamides typically employs spectroscopic techniques like NMR, LC-MS, and crystallography. These methods provide detailed insights into the compound's atomic and molecular configurations. For instance, Sharma et al. (2018) elucidated the structure of a related compound using HNMR and LC-MS, highlighting the importance of these techniques in confirming molecular structures (Sharma et al., 2018).

Chemical Reactions and Properties

N-substituted acetamides participate in various chemical reactions, influenced by their functional groups and molecular structure. Studies on similar compounds, such as those by Barlow et al. (1991), demonstrate their reactivity and potential as kappa-opioid agonists, suggesting a wide range of chemical behaviors and interactions that could be relevant for N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (Barlow et al., 1991).

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of novel compounds and their evaluation for anticonvulsant activities is a significant area of research. For example, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide has been explored, focusing on their affinity to GABAergic biotargets and anticonvulsant activity using a PTZ-induced seizures model in mice. Despite not showing significant anticonvulsant activity, this research highlights the importance of the NHCO cyclic fragment in anticonvulsant activity, showcasing the role of chemical synthesis in developing potential therapeutic agents (El Kayal et al., 2022).

Anticancer and Analgesic Activities

  • The synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight its potential as an anticancer drug through in silico modeling, targeting the VEGFr receptor. This demonstrates the compound's application in developing new anticancer drugs with precise molecular targeting capabilities (Sharma et al., 2018).

Inotropic Evaluation

  • Research into (E)‐2‐(4‐cinnamylpiperazin-1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin-7‐yl)acetamides for positive inotropic activity by measuring the left atrium stroke volume on isolated rabbit heart preparations shows potential applications in cardiovascular therapies. This work demonstrates the exploration of novel compounds for their effects on heart function, indicating a broad interest in various therapeutic areas (Wu et al., 2012).

Agrochemical Research

  • The study of new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide for their potential as pesticides reflects the application of such compounds in agronomy. These compounds have been characterized by X-ray powder diffraction, showcasing the intersection of chemical synthesis, characterization, and potential practical applications in agriculture (Olszewska et al., 2009).

Environmental Toxicology

  • Research into the occurrence and transport of acetochlor, a related chloroacetamide herbicide, in streams of the Mississippi River Basin, provides insight into the environmental impact of such compounds. This study highlights the importance of monitoring and understanding the environmental fate of chemical compounds used in agriculture (Clark & Goolsby, 1999).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c1-2-18-5-6-19(14(22)13(18)21)8-12(20)17-9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDJHFHBMLSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

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